![molecular formula C16H30O2 B3052850 15-Hexadecenoic acid CAS No. 4675-57-4](/img/structure/B3052850.png)
15-Hexadecenoic acid
Overview
Description
15-Hexadecenoic acid is a type of fatty acid . It is also known as hexadec-15-enoic acid . Its molecular formula is C16H30O2 . It is a positional isomer of palmitoleic acid .
Synthesis Analysis
The synthesis of hexadecenoic fatty acids involves different pathways. For instance, palmitoleic acid (9 cis -16:1) is synthesized from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .
Molecular Structure Analysis
The molecular weight of 15-Hexadecenoic acid is 254.408 Da . The structure of this compound can be viewed using Java or Javascript .
Scientific Research Applications
Metabolism Studies
15-Hexadecenoic acid has been utilized in studies exploring its metabolic fate in organisms. For example, its metabolism was investigated in rats after being labeled with 14C in the carboxyl group. This study found that the acid underwent oxidative degradation, without evidence of further desaturation or chain extension, although biohydrogenation couldn't be ruled out (Knipprath & Mead, 1966).
Myocardial Imaging
In medical imaging, specifically myocardial imaging, derivatives of 15-Hexadecenoic acid, such as 123I-hexadecenoic acid, have been researched for their potential in assessing myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue. This application benefits from the rapid degradation of the compound in the myocardium and the high count rates from the iodine label, allowing for the acquisition of quality images in a short time (Poe et al., 1977).
Disease Control
A derivative of 15-Hexadecenoic acid, 5-Hexadecenoic acid, shows promise in disease control. It has been proposed for a semichemical method to control the disease-carrying mosquito Culex quinquefasciatus. This application arises from the unusual fatty acid produced in the seed of Kochia scoparia, which involves the isolation of specific enzymes for its synthesis and functional characterization (Whitney et al., 2000).
Biomarker Development
Hexadecenoic fatty acid isomers, such as those from 15-Hexadecenoic acid, are intriguing targets in plasma lipidomic studies for biomarker development. Different positional isomers, like palmitoleic and sapienic acids, are derived from endogenous sources and have unique biological activities and implications, making them suitable for metabolic evaluations in various health conditions (Sansone et al., 2013).
Biochemical Research
15-Hexadecenoic acid has also played a role in biochemical research, such as in the study of prostaglandins in marine organisms like Plexaura homomalla. This research involved identifying various prostaglandin derivatives in the organism, showcasing the compound's utility in understanding biochemical pathways in marine biology (Light & Samuelsson, 1972).
Future Directions
properties
IUPAC Name |
hexadec-15-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODZEXFHPAFHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470514 | |
Record name | 15-Hexadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4675-57-4 | |
Record name | 15-Hexadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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